molecular formula C16H21NO4 B11081456 (7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester

(7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester

Cat. No.: B11081456
M. Wt: 291.34 g/mol
InChI Key: NETHNEGFYVHWJS-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester is a complex organic compound with a unique structure that includes an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by functionalization to introduce the hydroxy, methoxy, and dimethyl groups. The final step involves the formation of the acetic acid ethyl ester moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

(7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid: Lacks the ethyl ester moiety.

    (7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)propionic acid ethyl ester: Has a different alkyl chain length.

Uniqueness

The presence of the ethyl ester moiety in (7-Hydroxy-6-methoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetic acid ethyl ester distinguishes it from similar compounds. This structural feature may influence its reactivity, solubility, and biological activity, making it unique in its class.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl (2Z)-2-(7-hydroxy-6-methoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate

InChI

InChI=1S/C16H21NO4/c1-5-21-15(19)8-12-11-7-13(18)14(20-4)6-10(11)9-16(2,3)17-12/h6-8,17-18H,5,9H2,1-4H3/b12-8-

InChI Key

NETHNEGFYVHWJS-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CC(N1)(C)C)OC)O

Canonical SMILES

CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.